molecular formula C18H11BrN2O3 B13726799 10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine

10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine

Cat. No.: B13726799
M. Wt: 383.2 g/mol
InChI Key: UGPNRACVTHMDSU-UHFFFAOYSA-N
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Description

10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxazine core substituted with a 2-bromo-4-nitrophenyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine typically involves a multi-step process. One common method includes the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then subjected to a coupling reaction with phenoxazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 10-(2-Bromo-4-nitrophenyl)-10H-phenoxazine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its phenoxazine core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring fluorescence and electronic interactions .

Properties

Molecular Formula

C18H11BrN2O3

Molecular Weight

383.2 g/mol

IUPAC Name

10-(2-bromo-4-nitrophenyl)phenoxazine

InChI

InChI=1S/C18H11BrN2O3/c19-13-11-12(21(22)23)9-10-14(13)20-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-11H

InChI Key

UGPNRACVTHMDSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=C(C=C(C=C4)[N+](=O)[O-])Br

Origin of Product

United States

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